3-Morpholino-4-nitrosophenol
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Overview
Description
3-Morpholino-4-nitrosophenol: is an organic compound that features a morpholine ring and a nitroso group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Baudisch reaction, which involves the reaction of phenol with nitrosyl chloride in the presence of a copper catalyst to form nitrosophenol . The morpholine ring can then be introduced through a substitution reaction.
Industrial Production Methods: Industrial production of 3-Morpholino-4-nitrosophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Morpholino-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and sulfonic acids.
Major Products:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino compounds.
Substitution: Formation of various substituted phenol derivatives
Scientific Research Applications
Chemistry: 3-Morpholino-4-nitrosophenol is used as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with metal ions, which can be used in catalysis and material science .
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to undergo redox reactions makes it useful in studying oxidative stress and related biological processes .
Medicine: Its ability to modulate redox reactions can be harnessed to develop therapeutic agents .
Industry: In the industrial sector, this compound is used as a dye intermediate and in the production of pigments. Its stability and colorimetric properties make it suitable for use in textiles, paints, and coatings .
Mechanism of Action
The mechanism of action of 3-Morpholino-4-nitrosophenol involves its ability to undergo redox reactions. The nitroso group can be reduced to form an amino group, which can then participate in various biochemical pathways. The compound can also act as a ligand, forming complexes with metal ions and modulating their activity. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
4-Nitrosophenol: Similar structure but lacks the morpholine ring.
3-Morpholino-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
4-(4-Nitrophenyl)-3-morpholinone: Similar structure but with a ketone group instead of a phenol group
Uniqueness: 3-Morpholino-4-nitrosophenol is unique due to the presence of both the morpholine ring and the nitroso group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-morpholin-4-yl-4-nitrosophenol |
InChI |
InChI=1S/C10H12N2O3/c13-8-1-2-9(11-14)10(7-8)12-3-5-15-6-4-12/h1-2,7,13H,3-6H2 |
InChI Key |
CYXWUWQMWBBOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)O)N=O |
Origin of Product |
United States |
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